3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one
Overview
Description
Quinazolinone derivatives are a class of compounds that have attracted considerable interest due to their diverse pharmacological properties. The compound 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one is a variant within this class, which implies potential biological activity. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar quinazolinone derivatives, which can be used to infer the properties and potential synthesis of the compound .
Synthesis Analysis
The synthesis of quinazolinone derivatives typically involves the reaction of various starting materials such as anthranilic acid derivatives, aldehydes, and ketones. For instance, 3-phenyl-2-substituted-3H-quinazolin-4-ones were synthesized by reacting the amino group of 2-hydrazino-3-phenyl-3H-quinazolin-4-one with different aldehydes and ketones . Similarly, 3-phenyl-6-methyl-4(3H)-quinazolinone-2-yl-mercaptoacetic acid hydrazide was reacted with substituted aldehydes to obtain a new series of compounds . These methods could potentially be adapted to synthesize the compound of interest by incorporating a 4-chlorophenyl group and a mercapto functional group at the appropriate positions.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is often elucidated using various spectroscopic techniques such as UV, IR, 1H-NMR, 13C-NMR, and mass spectrometry. For example, the structures of a series of quinazolinone derivatives were confirmed by spectral data and microanalysis . A structural and vibrational study of a similar compound, 3-amino-2-(4-chlorophenyl) quinazolin-4(3H)-one, was carried out using density functional theory (DFT) calculations, which provided insights into bond orders, charge transfers, and topological properties . These techniques could be employed to analyze the molecular structure of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions, leading to a wide range of biological activities. For instance, the reaction of 3-phenylamino-2-thioxo-3H-quinazolin-4-one with different reagents resulted in the formation of alkyl thio derivatives, pyrazoles, pyrazolones, oxadiazole derivatives, and S-glycoside derivatives . These reactions demonstrate the chemical versatility of quinazolinone compounds and suggest possible reactions that 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one could undergo to yield new pharmacologically active derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are crucial for their pharmacological profile. While the papers provided do not directly report on the physical and chemical properties of 3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one, they do mention the use of physico-chemical analysis and various spectroscopic techniques to establish the structure of synthesized quinazolinone compounds . These properties are important for understanding the compound's stability, solubility, and reactivity, which are essential for its potential use as a pharmaceutical agent.
Scientific Research Applications
Anticancer Activity : A derivative, 7-chloro-3-{[(4-chlorophenyl) methylidene] amino}-2-phenylquinazolin-4(3H)-one, showed notable activity against the CNS SNB-75 Cancer cell line. This suggests potential as an antitumor agent, especially in inhibiting EGFR-tyrosine kinase (Noolvi & Patel, 2013).
Antimicrobial, Analgesic, and Anti-inflammatory Properties : Certain quinazoline-4-one/4-thione derivatives, including this compound, have shown effectiveness against microbes and demonstrated analgesic and anti-inflammatory activities. This points towards their potential in developing new treatments in these areas (Dash et al., 2017).
Diuretic Agents : Derivatives of quinazolin‐4(3H)‐one, including those with a 2-mercapto moiety, have shown promise as diuretic agents. This suggests potential pharmaceutical applications in conditions requiring diuresis (Maarouf et al., 2004).
H1-Antihistaminic Agents : Novel derivatives of this compound have been identified as potential H1-antihistaminic agents, showing significant in vivo activity against histamine-induced bronchospasm in animal models. This opens avenues for new antihistaminic drug development (Alagarsamy & Parthiban, 2014).
Antihypertensive Activity : Some quinazoline derivatives have demonstrated potent antihypertensive activity, suggesting their potential use in managing hypertension (Rahman et al., 2014).
Insecticidal Agents : Certain formazans derived from quinazoline showed insecticidal activity, highlighting potential applications in pest control (Sah et al., 2010).
Safety And Hazards
properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2OS/c15-9-5-7-10(8-6-9)17-13(18)11-3-1-2-4-12(11)16-14(17)19/h1-8H,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBMFWYJFRHAIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10145517 | |
Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-2-mercapto-3h-quinazolin-4-one | |
CAS RN |
1028-40-6 | |
Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001028406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1028-40-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209932 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10145517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-CHLORO-PHENYL)-2-THIOXO-2,3-DIHYDRO-1H-QUINAZOLIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-(4-CHLOROPHENYL)-2-THIOXO-2,3-DIHYDRO-4(1H)-QUINAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CRY67KP65Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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